molecular formula C15H13ClO B1302076 4'-Ethylbiphenyl-4-carbonyl chloride CAS No. 92119-00-1

4'-Ethylbiphenyl-4-carbonyl chloride

Cat. No.: B1302076
CAS No.: 92119-00-1
M. Wt: 244.71 g/mol
InChI Key: KCQXJABRHPKBDC-UHFFFAOYSA-N
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Description

4’-Ethylbiphenyl-4-carbonyl chloride is a chemical compound belonging to the family of biphenyl carbonyl chlorides. It has a molecular formula of C15H13ClO and a molecular weight of 244.71 g/mol. This compound is characterized by the presence of an ethyl group attached to the biphenyl structure, which is further functionalized with a carbonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethylbiphenyl-4-carbonyl chloride typically involves the chlorination of 4’-ethylbiphenyl-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction conditions generally include refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

C6H5-C6H4-COOH+SOCl2C6H5-C6H4-COCl+SO2+HCl\text{C}_6\text{H}_5\text{-C}_6\text{H}_4\text{-COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{-C}_6\text{H}_4\text{-COCl} + \text{SO}_2 + \text{HCl} C6​H5​-C6​H4​-COOH+SOCl2​→C6​H5​-C6​H4​-COCl+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of 4’-Ethylbiphenyl-4-carbonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4’-Ethylbiphenyl-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents.

    Hydrolysis: The reaction is carried out in aqueous or alcoholic media under mild conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

4’-Ethylbiphenyl-4-carbonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Chemical Biology: It is used in the study of biological processes and the development of biochemical assays.

Mechanism of Action

The mechanism of action of 4’-Ethylbiphenyl-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to more complex structures.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methylbiphenyl-4-carbonyl chloride
  • 4’-Isopropylbiphenyl-4-carbonyl chloride
  • 4’-Butylbiphenyl-4-carbonyl chloride

Uniqueness

4’-Ethylbiphenyl-4-carbonyl chloride is unique due to the presence of the ethyl group, which imparts distinct steric and electronic properties compared to its methyl, isopropyl, and butyl analogs. These differences can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

4-(4-ethylphenyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQXJABRHPKBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374491
Record name 4'-ethylbiphenyl-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92119-00-1
Record name 4'-ethylbiphenyl-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92119-00-1
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